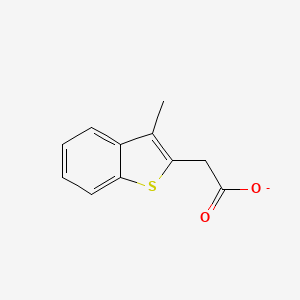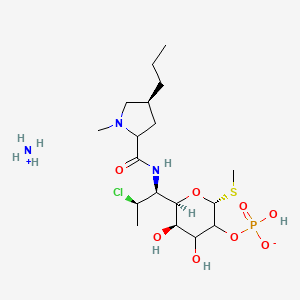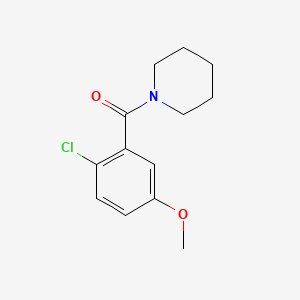
Methoxyethyl 3-nitrobenzylidenacetoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyethyl 3-nitrobenzylidenacetoacetate is a chemical compound with the molecular formula C₁₄H₁₅NO₆ and a molecular weight of 293.27 g/mol . It is known for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various drugs . The compound is characterized by its pale yellow to off-white crystalline appearance and has a melting point of 72-74°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxyethyl 3-nitrobenzylidenacetoacetate typically involves the following steps :
Starting Materials: Methoxyethyl acetoacetate and m-nitrobenzaldehyde.
Reaction Conditions:
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methoxyethyl 3-nitrobenzylidenacetoacetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the ester or nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve bases or acids as catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methoxyethyl 3-nitrobenzylidenacetoacetate has several applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Employed in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methoxyethyl 3-nitrobenzylidenacetoacetate involves its interaction with molecular targets such as enzymes and receptors . The compound’s effects are mediated through pathways involving the modulation of calcium channels, which play a crucial role in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Nimodipine: A calcium channel blocker used to treat cerebral vasospasm.
Nitrendipine: Another calcium channel blocker with similar applications.
Cilnidipine: A dual L/N-type calcium channel blocker used for hypertension management.
Uniqueness
Methoxyethyl 3-nitrobenzylidenacetoacetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its nitro group and ester functionality make it a versatile intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C14H15NO6 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-methoxyethyl (E)-5-(3-nitrophenyl)-3-oxopent-4-enoate |
InChI |
InChI=1S/C14H15NO6/c1-20-7-8-21-14(17)10-13(16)6-5-11-3-2-4-12(9-11)15(18)19/h2-6,9H,7-8,10H2,1H3/b6-5+ |
InChI Key |
LFQRBILVNQWGDN-AATRIKPKSA-N |
Isomeric SMILES |
COCCOC(=O)CC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
COCCOC(=O)CC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
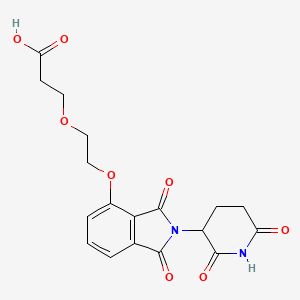
![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)
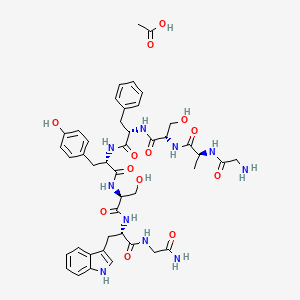
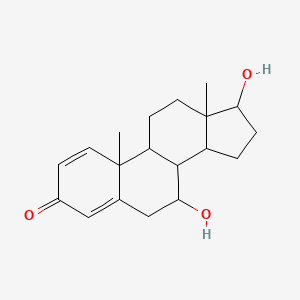
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
